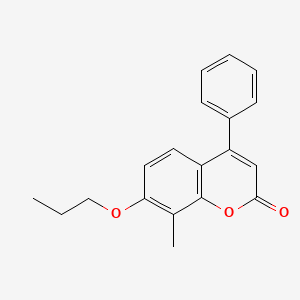

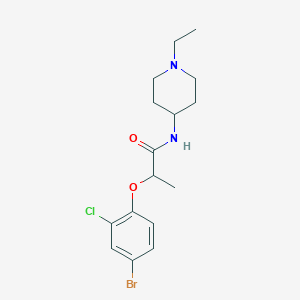

8-甲基-4-苯基-7-丙氧基-2H-色烯-2-酮

描述

Synthesis Analysis

Chromen-2-one derivatives are typically synthesized through various organic reactions, including cyclization, Michael addition, and multicomponent reactions. For instance, Wu, Li, and Yan (2011) reported the synthesis of 8-aryl-7,8-dihydro[1,3]dioxolo[4,5-g]chromen-6-ones via a three-component reaction involving 3,4-methylenedioxyphenol, aromatic aldehydes, and Meldrum’s acid, catalyzed by CeCl3·7H2O under solvent-free conditions, highlighting the versatility and efficiency of synthesizing chromene derivatives (Wu, Li, & Yan, 2011).

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives is critical for their chemical behavior and interactions. The supramolecular structure of similar compounds, like 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones, was elucidated using X-ray diffraction, revealing significant details about the conformation and crystal packing, which are influenced by π-stacking and hydrogen bonding interactions (Padilla-Martínez et al., 2011).

Chemical Reactions and Properties

Chromen-2-one derivatives engage in various chemical reactions, including cyclization and coupling reactions, contributing to their diverse chemical properties. The photoinduced intramolecular coupling of acetylenic groups with carbonyl centers in chromenones, leading to the synthesis of complex tricyclic compounds, exemplifies the reactivity of such systems (Jindal et al., 2014).

Physical Properties Analysis

The physical properties of chromen-2-one derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The crystal structure analysis provides insights into the conformational preferences and intermolecular interactions, crucial for understanding the physical properties of these compounds. For example, the crystal structure of 7-[(2E)-2-benzylidene-3-oxobutoxy]-4-methyl-2H-chromen-2-one revealed significant conformational differences influencing the crystal packing and physical properties (Caracelli et al., 2015).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and electronic characteristics, are determined by the molecular structure of chromen-2-one derivatives. Studies on compounds like 4-(4-Bromophenyl)-2-methylamino-3-nitro-5,6,7,8-tetrahydro-4H-chromen-5-one provide valuable information on the intramolecular interactions, such as hydrogen bonding, that influence the chemical behavior of these molecules (Narayanan et al., 2013).

科学研究应用

合成方案和药理学重要性

6H-苯并[c]色烯-6-酮的合成方案综述

: Mazimba (2016) 的这篇综述讨论了 6H-苯并[c]色烯-6-酮的合成程序,这些化合物与 8-甲基-4-苯基-7-丙氧基-2H-色烯-2-酮共享色烯-2-酮核心结构。这些化合物由于作为次级代谢产物中的核心结构而具有药理学重要性。该综述重点介绍了各种合成方案,包括铃木偶联反应和 3-甲酰香豆素(色烯酮)的反应,这些反应可能与合成和研究 8-甲基-4-苯基-7-丙氧基-2H-色烯-2-酮等化合物有关 (Mazimba, 2016).

抗氧化剂特性和生物活性

香豆素的化学和抗氧化活性的新见解: Torres 等人 (2014) 探索了香豆素的广泛生物学特性,包括抗氧化、抗癌和抗微生物活性,这些特性归因于 2H-色烯-2-酮核心的化学属性。本综述表明,由于 8-甲基-4-苯基-7-丙氧基-2H-色烯-2-酮等化合物具有结构特征,因此可能具有显著的抗氧化特性 (Torres 等人,2014).

纳米技术和药物递送中的应用

木聚糖衍生物及其应用潜力 - 自身结果的迷你综述: Petzold-Welcke 等人 (2014) 讨论了木聚糖经化学改性为生物聚合物醚和酯用于药物递送应用,这表明可以探索 8-甲基-4-苯基-7-丙氧基-2H-色烯-2-酮等化合物,因为它们具有合适的化学改性能力 (Petzold-Welcke 等人,2014).

自由基清除剂和细胞损伤

色酮及其衍生物作为自由基清除剂 - 细胞损伤的补救措施

: Yadav 等人 (2014) 综述了色酮及其衍生物的抗氧化潜力,指出它们具有中和活性氧和切断可能导致细胞损伤的自由基过程的能力。这表明 8-甲基-4-苯基-7-丙氧基-2H-色烯-2-酮由于其色酮结构,也可能具有作为自由基清除剂的应用 (Yadav 等人,2014).

属性

IUPAC Name |

8-methyl-4-phenyl-7-propoxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O3/c1-3-11-21-17-10-9-15-16(14-7-5-4-6-8-14)12-18(20)22-19(15)13(17)2/h4-10,12H,3,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUNBDDCADFXNOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-methyl-4-phenyl-7-propoxy-2H-chromen-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-(3-chloro-4-fluorophenyl)-N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4626292.png)

![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-2,4-dichlorobenzamide](/img/structure/B4626294.png)

![3-(2-furylmethyl)-6-methyl-2-[(2-oxo-2-phenylethyl)thio]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4626309.png)

![ethyl 4-({[3-cyano-4-(2-furyl)-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-2-(ethylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4626328.png)

![2,5-dihydroxy-N'-{3-[(4-methylbenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B4626338.png)

![{4-[2-(3-chlorophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}(4-fluorophenyl)methanone](/img/structure/B4626348.png)

![N-{5-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4626352.png)

![5-(4-butoxy-3-ethoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4626356.png)

![N-(4-isopropylphenyl)-5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B4626363.png)